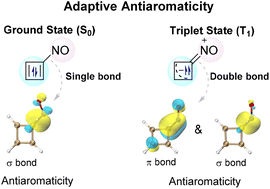NO-induced adaptive antiaromaticity in cyclobutadiene†
Organic Chemistry Frontiers Pub Date: 2023-10-23 DOI: 10.1039/D3QO01498C
Abstract
Cyclobutadiene (CBD) displays aromaticity in the lowest-lying triplet excited state (T1) according to Baird's 4n electron rule. Hence, antiaromatic CBD in the T1 state has never been reported so far. Here we demonstrate via density functional theory (DFT) calculations that the CBD ring could possess dual antiaromaticity in the lowest singlet state (S0) and T1 states (termed as adaptive antiaromaticity), which is supported by various aromaticity indices including NICS, ACID, ΔBL, ELF and ISE. Furthermore, the spin density localization on the substituent is the key factor for NO-substituted CBD to maintain antiaromaticity in the T1 state. The principal interacting spin orbital (PISO) analysis suggests that the nitrogen atom in the NO substituent tends to form a double bond with the carbon atom in the CBD ring, blocking the delocalization into the CBD ring and resulting in the antiaromaticity in the T1 state. Our findings represent a step forward in aromatic chemistry.


Recommended Literature
- [1] Controlling the assembly and spin transport of tetrathiafulvalene carboxylate coated iron oxide nanoparticles†
- [2] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
- [3] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [4] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [5] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [6] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [7] Enhanced field-emission of silver nanoparticle–graphene oxide decorated ZnO nanowire arrays
- [8] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [9] In vivo MRI tracking and therapeutic efficacy of transplanted mesenchymal stem cells labeled with ferrimagnetic vortex iron oxide nanorings for liver fibrosis repair†
- [10] Front cover

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 108694-93-5









